

Europium(III)-Based Luminophores: Application Notes for Bioimaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium(III) sulfate*

Cat. No.: *B3366293*

[Get Quote](#)

Introduction

Europium(III) ions are lanthanides renowned for their unique photophysical properties, making them exceptional luminescent probes for bioimaging and diagnostics. Unlike conventional organic fluorophores, Europium(III) complexes and nanoparticles exhibit a large Stokes shift, long luminescence lifetimes (extending into milliseconds), and narrow, characteristic emission bands.^[1] These features allow for time-resolved luminescence imaging (TRLI), a technique that virtually eliminates background autofluorescence from biological samples, thereby dramatically enhancing signal-to-noise ratios.^{[2][3]} The most prominent emission peak for Eu(III) is typically around 615 nm, falling within the red region of the visible spectrum where biological tissues have lower light scattering.^[4]

While the user query specified "**Europium(III) sulfate**," it is important to note that simple salts like europium sulfate are not typically used directly as luminescent probes in biological systems. The luminescence of the Eu(III) ion is highly sensitive to its coordination environment and is often quenched by water molecules. Therefore, for bioimaging applications, Eu(III) ions are chelated with organic ligands or incorporated into nanoparticle structures. These tailored environments shield the Eu(III) ion from quenchers and provide an "antenna" chromophore that efficiently absorbs excitation energy and transfers it to the lanthanide ion, significantly enhancing its luminescence. Precursors such as europium(III) nitrate or chloride are commonly used in the synthesis of these advanced probes.^{[5][6]}

These application notes provide an overview of the use of Europium(III)-based probes in bioimaging, with detailed protocols for their synthesis, bioconjugation, and application in cellular imaging and enzyme assays.

Photophysical & Physicochemical Properties of Europium(III)-Based Probes

The selection of a suitable Europium(III) probe is dictated by its specific photophysical and physicochemical characteristics. The following tables summarize key quantitative data for representative Europium(III) complexes and nanoparticles.

Table 1: Photophysical Properties of Selected Europium(III) Probes

Probe Type	Excitation Max (λ _{ex} , nm)	Emission Max (λ _{em} , nm)	Quantum Yield (Φ)	Luminescence Lifetime (τ, ms)	Reference
[Eu(III)(pcta-PEPA2)]	Not Specified	Not Specified	57%	Not Specified	[7]
[Eu(III)(tacn-pic-PEPA2)]	Not Specified	Not Specified	76%	Not Specified	[7]
DTBTA-Eu ³⁺	335	616	Not Specified	Not Specified	[8]
Eu@BSA/Str Nanoparticles	360	615	Not Specified	Not Specified	[9]
Eu(III) Complex for Enzyme Assay	330	599.5 / 616.5 (ratiometric)	Not Specified	Not Specified	[2]
Eu-Doped Silica Nanoshells	UV	615	Not Specified	Not Specified	[4]

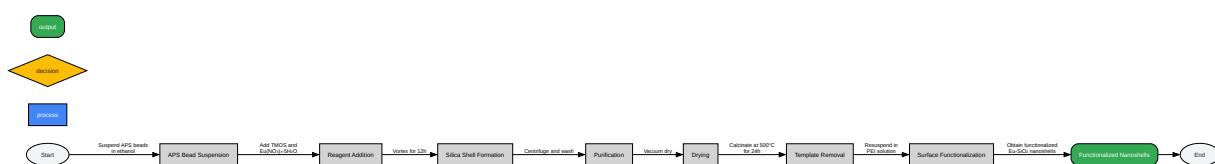
Table 2: Physicochemical Properties of Europium(III)-Doped Nanoparticles

Nanoparticle Type	Core Material	Average Diameter (nm)	Surface Functionalization	Reference
Eu-Doped Silica Nanoshells	Polystyrene (template)	100 - 200	Poly(ethylenimine) (PEI)	[4] [6]
CFEu Nanoparticles	Cobalt Ferrite	Not Specified	Oleic acid, Oleylamine	[5]
Eu-Doped Silica Nanoparticles	Silica	~100	Amine groups	[10]
MSNs:Eu	Mesoporous Silica	Not Specified	Not Specified	[11]

Experimental Protocols

Protocol 1: Synthesis of Europium(III)-Doped Silica Nanoparticles

This protocol describes a method for synthesizing Eu(III)-doped silica nanoshells using a polystyrene template, adapted from published procedures.[\[4\]](#)[\[6\]](#)


Materials:

- Amino polystyrene (APS) beads (100 nm diameter, 2.5% w/v dispersion in water)
- Absolute ethanol
- Tetramethyl orthosilicate (TMOS)
- Europium(III) nitrate pentahydrate ($\text{Eu}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Deionized water
- Poly(ethylenimine) (PEI) solution (0.1 mg/mL in water)

Procedure:

- In a 2 mL microcentrifuge tube, suspend 100 μ L of the 100 nm APS bead dispersion in 1.75 mL of absolute ethanol.
- To this suspension, add 6.5 μ L of TMOS, followed by 250 μ L of a 1 mg/mL solution of $\text{Eu}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ in ethanol.[6]
- Vortex the mixture at 900 rpm at room temperature for 12 hours to allow for the formation of a silica shell around the polystyrene cores.
- Collect the resulting core-shell spheres by centrifugation and wash them with ethanol.
- Dry the precipitate in a vacuum for 48 hours at room temperature.
- To remove the APS core, calcinate the core-shell nanospheres by heating in air at a rate of 5°C per minute to 500°C and maintain this temperature for 24 hours.[6]
- For surface functionalization to enhance cellular uptake, suspend 3 mg of the Eu- SiO_2 nanoshells in 1.5 mL of a 0.1 mg/mL PEI water solution.[6]

Diagram: Synthesis of Europium-Doped Silica Nanoshells

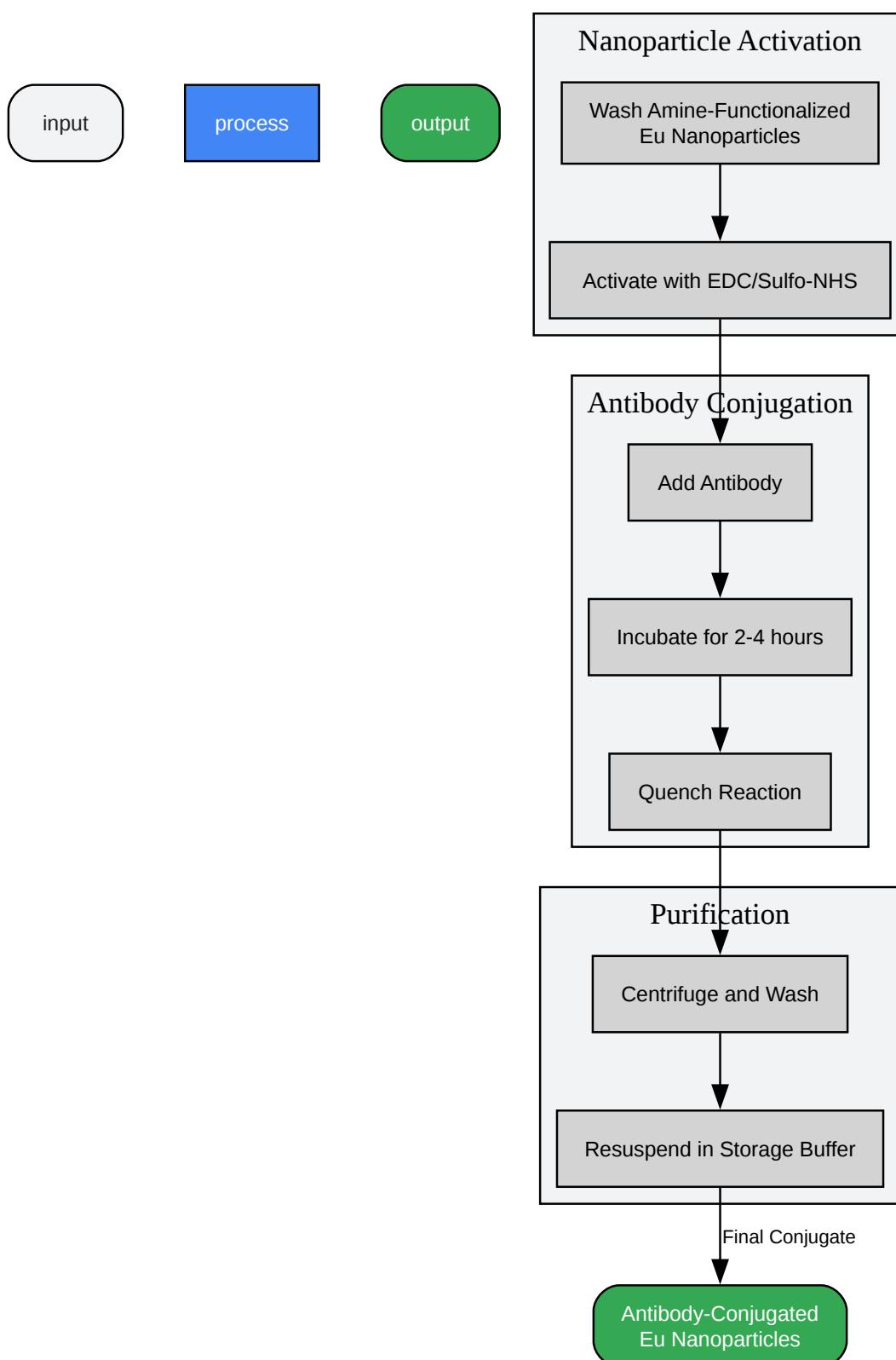
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and functionalization of Eu(III)-doped silica nanoshells.

Protocol 2: Bioconjugation of Europium Probes to Antibodies

This protocol outlines a general method for covalently conjugating amine-functionalized Europium nanoparticles to antibodies for targeted bioimaging.[\[12\]](#)[\[13\]](#)

Materials:


- Amine-functionalized Europium nanoparticles (1% w/v)
- Activation/Coupling Buffer (e.g., MES buffer, pH 6.0)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Antibody of interest
- Quenching buffer (e.g., Tris or glycine solution)
- Storage buffer (e.g., PBS with BSA)

Procedure:

- Wash 500 μ L of the Europium microspheres (1% w/v) by adding 1 mL of Activation/Coupling buffer, centrifuging for 7 minutes at 11,900 x g, decanting the supernatant, and resuspending in 1 mL of the same buffer. Repeat the wash step.[\[12\]](#)
- After the final wash, resuspend the microspheres in 1 mL of Activation/Coupling buffer and sonicate for 30 seconds to ensure they are not aggregated.[\[12\]](#)
- Prepare fresh solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM).
- To the 1 mL of washed microspheres, add 12 μ L of 200 mM EDC and 120 μ L of 200 mM Sulfo-NHS.[\[12\]](#)

- Mix on a rotary wheel for 30 minutes at room temperature to activate the carboxyl groups on the nanoparticle surface.
- Centrifuge the activated microspheres and resuspend them in a suitable buffer for antibody conjugation.
- Add the antibody of interest (typically at a concentration that allows for a specific antibody-to-nanoparticle ratio) to the activated microspheres.
- Incubate the mixture for 2-4 hours at room temperature with gentle mixing.
- Quench the reaction by adding a quenching buffer.
- Centrifuge the conjugated nanoparticles and wash them with a storage buffer to remove unconjugated antibodies and excess reagents.
- Resuspend the final antibody-conjugated Europium nanoparticles in a suitable storage buffer.

Diagram: Antibody Conjugation Workflow

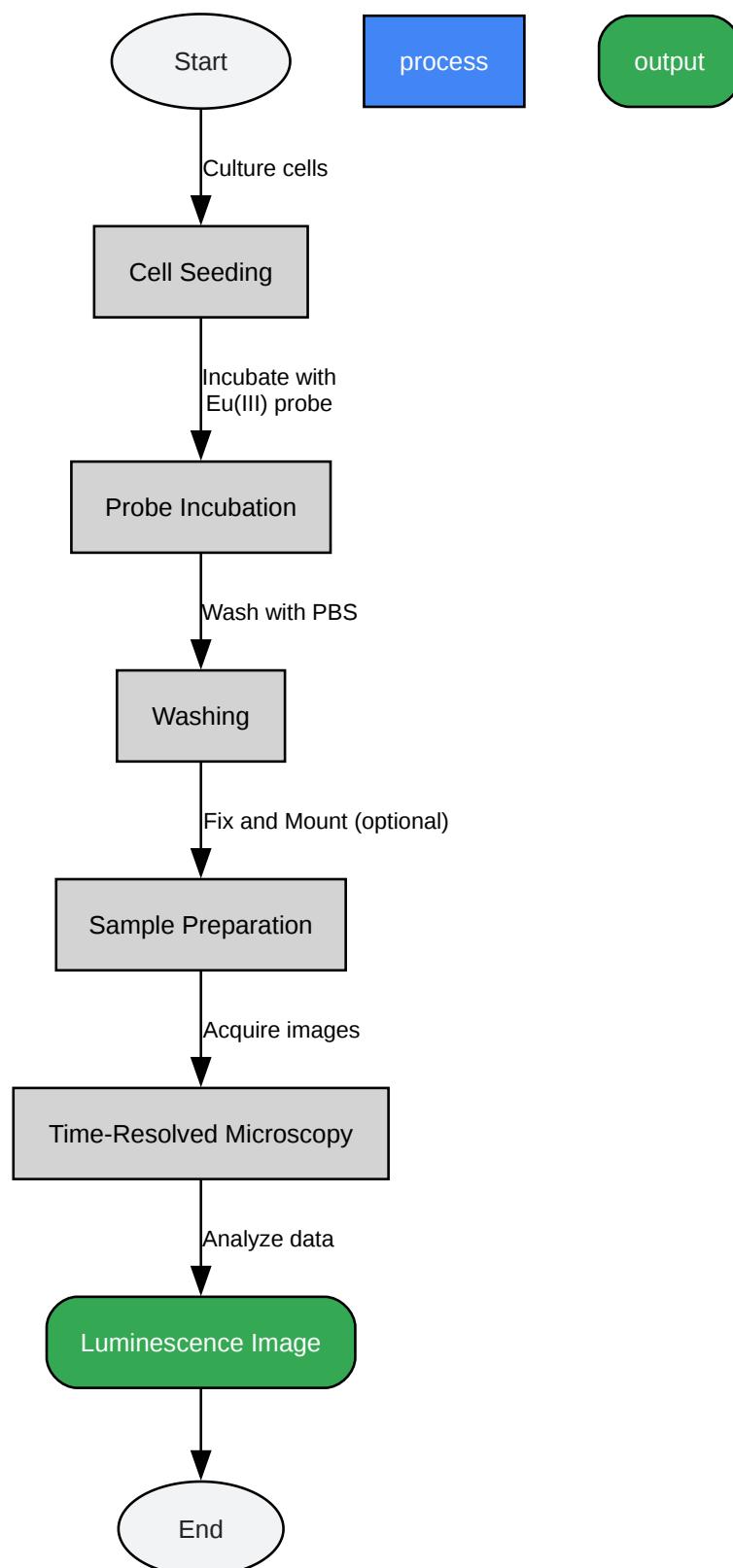
[Click to download full resolution via product page](#)

Caption: Workflow for the bioconjugation of antibodies to Europium nanoparticles.

Protocol 3: Cellular Imaging with Europium(III) Probes

This protocol provides a general guideline for labeling and imaging cells with Europium(III)-based probes.

Materials:


- Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes or coverslips
- Europium(III) probe (e.g., PEI-functionalized Eu-SiO₂ nanoshells)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Mounting medium
- Luminescence microscope equipped for time-resolved imaging

Procedure:

- Culture the cells to the desired confluence.
- Prepare a dispersion of the Europium(III) probe in cell culture medium at the desired concentration (e.g., 0.5 mM).[14]
- Remove the existing medium from the cells and add the probe-containing medium.
- Incubate the cells with the probe for a specific duration (e.g., 44 hours), allowing for cellular uptake.[14]
- After incubation, wash the cells three times with PBS to remove any unbound probes.
- (Optional) For fixed cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium.

- Image the cells using a luminescence microscope. For time-resolved imaging, use a pulsed excitation source and a gated detector. A delay time (e.g., 100 μ s) is applied after the excitation pulse before signal acquisition to eliminate short-lived autofluorescence.[9][15]

Diagram: Cellular Imaging Workflow

[Click to download full resolution via product page](#)

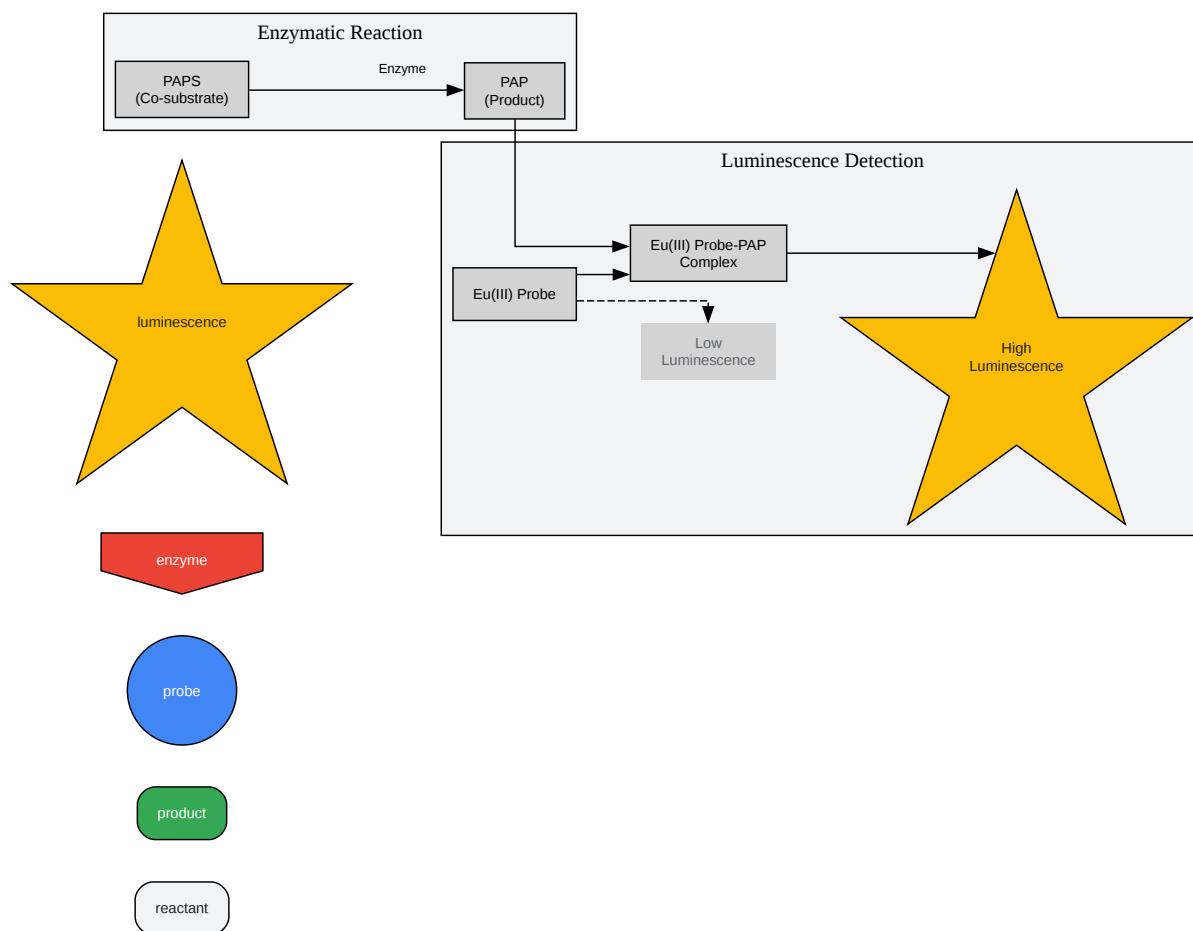
Caption: General workflow for cellular imaging using Europium(III) luminescent probes.

Protocol 4: Real-Time Enzyme Activity Assay

This protocol describes a real-time assay for monitoring sulfotransferase activity using a Europium(III)-based probe that selectively binds to the reaction product.[16][17]

Materials:

- Europium(III) probe (EumNH₂) solution (e.g., 200 μM)
- Enzyme solution (e.g., GST-HS3ST1, 20 μM)
- Substrate solution (e.g., Heparan sulfate)
- Co-substrate solution (PAPS, adenosine 3'-phosphate 5'-phosphosulfate, 10 mM)
- Assay buffer (e.g., 50 mM TRIS, pH 7.4)
- 384-well microplate
- Plate reader capable of time-resolved luminescence measurements


Procedure:

- In a microcentrifuge tube, mix 1.5 μL of 200 μM EumNH₂ with 58.5 μL of 20 μM GST-HS3ST1 and incubate at room temperature for 5 minutes.[17]
- In a 384-well plate, add 30 μL of a 5 μM solution of EumNH₂ in the assay buffer to the desired number of wells.
- Add the enzyme-probe mixture from step 1 to the wells (final concentration of both is 5 μM).
- Add 3 μL of either the substrate (e.g., 100 mg/mL heparin) or the assay buffer (for control wells) and incubate for 5 minutes at room temperature.[17]
- Initiate the enzymatic reaction by adding 1 μL of 10 mM PAPS to each well (final concentration 250 μM).[17]
- Immediately place the plate in a plate reader and measure the luminescence at regular intervals (e.g., every 15 minutes for 3 hours, then every hour). Use an excitation wavelength

of 292-364 nm and measure the emission at 620 ± 5 nm.[17]

- Calculate the change in emission by normalizing to the emission at time zero, averaging the replicates, and subtracting the signal from the control wells.

Diagram: Principle of the Real-Time Enzyme Assay

[Click to download full resolution via product page](#)

Caption: The enzyme converts PAPS to PAP, which binds to the Eu(III) probe, causing an increase in luminescence.

Applications in Drug Development and Research

- High-Content Screening: The high signal-to-noise ratio and multiplexing capabilities of Europium(III) probes make them ideal for high-content screening of cellular responses to drug candidates.
- Receptor Internalization Assays: pH-sensitive Europium(III) complexes can be used to monitor the internalization of receptors into acidic endosomes in real-time.[17]
- Real-Time Enzyme Kinetics: As demonstrated in Protocol 4, Europium(III) probes can be designed to monitor enzyme activity in real-time, enabling the screening of enzyme inhibitors and the determination of kinetic parameters.[2][18][19]
- Drug Delivery Monitoring: Luminescent Europium(III) probes can be incorporated into drug delivery systems, such as nanoparticles, to track their biodistribution and cellular uptake.[20]
- Immunoassays: The exceptional sensitivity of time-resolved luminescence makes Europium(III) labels a superior alternative to conventional enzymes or fluorophores in various immunoassay formats, such as lateral flow and ELISA.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanide-Based Optical Probes of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, robust, universal assay for real-time enzyme monitoring by signalling changes in nucleoside phosphate anion concentration using a europium(III)-based anion receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Development of europium doped core-shell silica cobalt ferrite functionalized nanoparticles for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red-luminescent europium (III) doped silica nanoshells: synthesis, characterization, and their interaction with HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Radioluminescence of PEGylated Eu³⁺-doped Nanophosphors as Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Encapsulation-Stabilized, Europium Containing Nanoparticle as a Probe for Time-Resolved luminescence Detection of Cardiac Troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Approaches to Nanoparticle Labeling: A Review of Fluorescent, Radiological, and Metallic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence detection of Europium-doped very small superparamagnetic iron oxide nanoparticles in murine hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Europium Complex-Loaded Albumin Nanoparticles as Probes for Time-Resolved Luminescent Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anion binding to a cationic europium(III) probe enables the first real-time assay of heparan sulfotransferase activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Targeted pH switched europium complexes monitoring receptor internalisation in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A simple, robust, universal assay for real-time enzyme monitoring by signalling changes in nucleoside phosphate anion concentration using a europium(... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01552C [pubs.rsc.org]
- 19. A simple, robust, universal assay for real-time enzyme monitoring by signalling changes in nucleoside phosphate anion concentration using a europium(III)-based anion receptor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. A Smart Europium-Ruthenium Complex as Anticancer Prodrug: Controllable Drug Release and Real-Time Monitoring under Different Light Excitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Europium(III)-Based Luminophores: Application Notes for Bioimaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3366293#europium-iii-sulfate-as-a-luminescent-probe-for-bioimaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com